N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide
Beschreibung
N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furochromen core and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Eigenschaften
Molekularformel |
C20H14N2O5 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
N-[(Z)-(4-methyl-2,9-dioxofuro[2,3-h]chromen-8-ylidene)amino]-N-phenylacetamide |
InChI |
InChI=1S/C20H14N2O5/c1-11-10-16(24)27-19-14(11)8-9-15-17(19)18(25)20(26-15)21-22(12(2)23)13-6-4-3-5-7-13/h3-10H,1-2H3/b21-20- |
InChI-Schlüssel |
DEEXVZOMZFKVDQ-MRCUWXFGSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=N/N(C4=CC=CC=C4)C(=O)C)/O3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=NN(C4=CC=CC=C4)C(=O)C)O3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one with selenium dioxide (SeO₂) in dioxane at 80°C to form the corresponding aldehyde. This intermediate is then reacted with 4-methylbenzoyl hydrazine in the presence of acetic acid (HOAc) in ethanol (EtOH) at 80°C to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furochromen derivatives, while reduction could result in the formation of hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide
- 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
Uniqueness
N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE is unique due to its specific structural features and the presence of both furochromen and acetohydrazide moieties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
